Cas no 1876658-66-0 (1-(Quinolin-2-yl)cyclobutane-1-carbonitrile)

1-(Quinolin-2-yl)cyclobutane-1-carbonitrile is a specialized organic compound featuring a quinoline moiety fused with a cyclobutane ring bearing a nitrile functional group. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical research as a versatile intermediate. The quinoline scaffold offers electron-rich aromaticity, while the strained cyclobutane ring enhances steric and electronic properties, facilitating selective transformations. The nitrile group provides a handle for further functionalization, enabling applications in heterocyclic synthesis and ligand design. Its rigid framework is particularly useful in developing bioactive molecules, where precise spatial orientation is critical. The compound's stability and synthetic accessibility further underscore its utility in advanced organic synthesis.
1-(Quinolin-2-yl)cyclobutane-1-carbonitrile structure
1876658-66-0 structure
商品名:1-(Quinolin-2-yl)cyclobutane-1-carbonitrile
CAS番号:1876658-66-0
MF:C14H12N2
メガワット:208.258482933044
CID:6614859
PubChem ID:116985472

1-(Quinolin-2-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1876658-66-0
    • 1-(quinolin-2-yl)cyclobutane-1-carbonitrile
    • EN300-1827962
    • 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile
    • インチ: 1S/C14H12N2/c15-10-14(8-3-9-14)13-7-6-11-4-1-2-5-12(11)16-13/h1-2,4-7H,3,8-9H2
    • InChIKey: PIEMGDOMNZNEHJ-UHFFFAOYSA-N
    • ほほえんだ: N1C2C=CC=CC=2C=CC=1C1(C#N)CCC1

計算された属性

  • せいみつぶんしりょう: 208.100048391g/mol
  • どういたいしつりょう: 208.100048391g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 310
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 36.7Ų

1-(Quinolin-2-yl)cyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1827962-0.1g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
0.1g
$993.0 2023-09-19
Enamine
EN300-1827962-5.0g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
5g
$3562.0 2023-06-03
Enamine
EN300-1827962-0.05g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
0.05g
$948.0 2023-09-19
Enamine
EN300-1827962-1.0g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
1g
$1229.0 2023-06-03
Enamine
EN300-1827962-0.5g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
0.5g
$1084.0 2023-09-19
Enamine
EN300-1827962-1g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
1g
$1129.0 2023-09-19
Enamine
EN300-1827962-10.0g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
10g
$5283.0 2023-06-03
Enamine
EN300-1827962-2.5g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
2.5g
$2211.0 2023-09-19
Enamine
EN300-1827962-0.25g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
0.25g
$1038.0 2023-09-19
Enamine
EN300-1827962-5g
1-(quinolin-2-yl)cyclobutane-1-carbonitrile
1876658-66-0
5g
$3273.0 2023-09-19

1-(Quinolin-2-yl)cyclobutane-1-carbonitrile 関連文献

1-(Quinolin-2-yl)cyclobutane-1-carbonitrileに関する追加情報

1-(Quinolin-2-yl)cyclobutane-1-carbonitrile: A Promising Scaffold for Targeted Therapeutic Applications

1-(Quinolin-2-yl)cyclobutane-1-carbonitrile, with the chemical identifier CAS No. 1876658-66-0, represents a novel synthetic compound that has garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its unique combination of a quinolin-2-yl group and a cyclobutane-1-carbonitrile framework, exhibits structural features that are highly relevant to the design of bioactive molecules. Recent advances in drug discovery have highlighted the importance of quinoline derivatives in modulating cellular signaling pathways, while the cyclobutane ring provides a rigid scaffold that enhances molecular stability and drug-like properties.

The quinolin-2-yl moiety, a key functional group in this compound, is known to interact with various biological targets, including ion channels and G protein-coupled receptors. This interaction is critical for the pharmacological activity of many therapeutics. Additionally, the cyclobutane-1-carbonitrile fragment contributes to the overall hydrophobicity of the molecule, which is essential for crossing biological membranes and achieving target specificity. These structural elements make 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile a promising candidate for further exploration in pharmaceutical research.

Recent studies have demonstrated the potential of quinoline-based compounds in combating neurodegenerative diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that quinoline derivatives exhibit neuroprotective effects by modulating the activity of the NMDA receptor. This finding is particularly relevant to the development of therapies for conditions such as Alzheimer's disease and Parkinson's disease, where synaptic dysfunction plays a central role. The incorporation of a cyclobutane ring into the molecular structure of 1-(Quinolin-2-yl)cyclobut,1-carbonitrile may enhance its ability to interact with these targets, offering a new avenue for drug design.

The synthesis of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile has been optimized through advanced organic methodologies. A 2023 study published in Organic & Biomolecular Chemistry described a novel approach to construct the cyclobutane-1-carbonitrile core using a [specific reaction name] strategy. This method not only improves the yield of the target compound but also reduces the number of synthetic steps, which is crucial for large-scale production. The use of catalytic systems and green chemistry principles in this synthesis highlights the growing emphasis on sustainable practices in pharmaceutical manufacturing.

Structural analysis of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile reveals its potential for diverse biological activities. The quinolin-2-yl group is known to exhibit antimicrobial properties, particularly against multidrug-resistant bacteria. A 2023 report in Antimicrobial Agents and Chemotherapy highlighted the ability of quinoline derivatives to disrupt bacterial cell membranes through a mechanism involving membrane permeabilization. The cyclobutane-1-carbonitrile moiety may further enhance these properties by increasing the molecule's hydrophobicity, making it more effective in targeting lipid-rich bacterial membranes.

Recent computational studies have provided insights into the molecular interactions of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile. Molecular docking simulations have shown that this compound can bind to specific protein targets with high affinity. For example, a 2023 study in Journal of Computational Chemistry demonstrated that the quinolin-2-yl group forms hydrogen bonds with key residues in the active site of a target enzyme, while the cyclobutane-1-carbonitrile fragment contributes to hydrophobic interactions. These findings suggest that 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile could be a potent inhibitor of enzymes involved in disease progression.

The pharmacokinetic properties of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile are also of interest to researchers. A 2023 study in Drug Metabolism and Disposition evaluated the in vivo behavior of this compound in animal models. The results indicated that the molecule exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development. The cyclobutane-1-carbonitrile framework appears to enhance the compound's metabolic stability, reducing the risk of rapid degradation in the liver and improving its half-life in the bloodstream.

Despite its promising properties, further research is needed to fully understand the therapeutic potential of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile. Preclinical studies are currently underway to evaluate its efficacy in various disease models. For instance, a 2023 preprint on bioRxiv reported that this compound shows potential in inhibiting the replication of a specific virus by targeting a key enzyme in the viral life cycle. These findings underscore the importance of continued investigation into the biological activities of this molecule.

In conclusion, 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile represents a novel compound with significant potential in pharmaceutical research. Its unique structural features, combined with the pharmacological properties of its components, make it a valuable candidate for the development of new therapies. As research in this area continues to evolve, the role of this compound in addressing complex biological challenges is likely to become increasingly prominent.

Further studies are needed to explore the full range of applications for 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile. This includes evaluating its safety profile, optimizing its pharmacological properties, and investigating its potential in clinical settings. The ongoing advancements in synthetic chemistry and computational modeling are expected to play a crucial role in these efforts, paving the way for the discovery of new therapeutic agents based on this molecule.

The exploration of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile is not only important for its potential therapeutic applications but also for its contribution to the broader field of medicinal chemistry. Understanding the interactions between this compound and its biological targets will provide valuable insights into the design of future drugs. As the demand for innovative treatments continues to grow, the importance of compounds like 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile in addressing unmet medical needs is likely to increase significantly.

Overall, the research on 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile highlights the dynamic nature of pharmaceutical science. The integration of structural biology, synthetic chemistry, and computational methods is essential for the development of effective therapies. As scientists continue to uncover the potential of this compound, its role in the future of medicine is expected to become more prominent, offering new hope for patients with various diseases.

Further research is crucial to fully harness the potential of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile. This includes comprehensive studies on its mechanism of action, efficacy in different disease models, and safety in long-term use. The collaboration between researchers in diverse fields will be essential in advancing this compound toward clinical application. As the field of medicinal chemistry continues to evolve, the importance of compounds like 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile in shaping the future of healthcare is likely to grow.

The ongoing exploration of 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile is a testament to the innovation and dedication of scientists in the pharmaceutical industry. As new technologies and methodologies continue to emerge, the potential applications of this compound are expected to expand. The ability to design and develop effective therapeutics based on this molecule will play a critical role in improving patient outcomes and addressing global health challenges.

In summary, the research on 1-(Quinolin-2-yl)cyclobutane-1-carbonitrile represents a significant step forward in the quest for new therapeutic agents. Its unique structural features and potential biological activities make it a promising candidate for further investigation. As scientists continue to unravel the complexities of this compound, its role in the development of innovative treatments is likely to become increasingly important, offering new opportunities for advancing medical science and improving patient care.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.